2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
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Description
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Hossan et al. (2012) described the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, with some compounds exhibiting potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity suggests potential applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Anticancer Activity
Another study focused on the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing that the majority of the newly synthesized compounds displayed potent anticancer activity on several human cancer cell lines. These findings highlight the potential of these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Novel Synthetic Routes and Chemical Structures
The study by Yale and Spitzmiller (1977) explored novel synthetic routes to create pyrido[1,2-a]pyrimidin-4-ones, indicating the versatility of pyrimidine derivatives in chemical synthesis and the potential for discovering new biological activities through these novel compounds (Yale & Spitzmiller, 1977).
properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-9-16-11-18(15(12)20)10-14(19)17-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKAFHHBGDOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide |
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